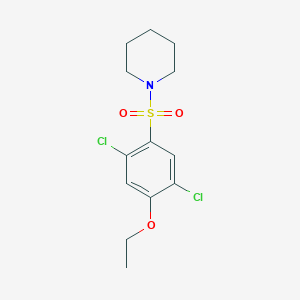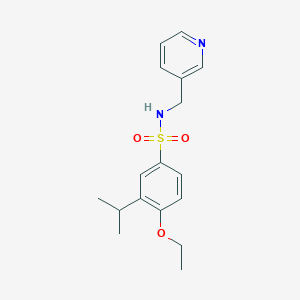
ethyl (Z)-4,4,4-trichlorobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-4,4,4-trichlorobut-2-enoate, commonly known as Ethyl trichloroacetate, is a chemical compound that has various applications in scientific research. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic chemistry. Ethyl trichloroacetate is a highly reactive compound and is used in the synthesis of various organic compounds.
作用机制
The mechanism of action of ethyl trichloroacetate is not well understood. However, it is believed that it acts as an electrophile and reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl trichloroacetate. However, it has been reported to have toxic effects on the liver and kidneys in animal studies.
实验室实验的优点和局限性
The advantages of using ethyl trichloroacetate in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, the limitations of using ethyl trichloroacetate include its highly exothermic nature, which requires careful handling. It is also toxic and can cause harm if not handled properly.
未来方向
There are various future directions for the use of ethyl trichloroacetate in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. It can also be used in the development of new materials such as polymers and resins. Further research is needed to understand the mechanism of action and potential toxic effects of ethyl trichloroacetate.
合成方法
Ethyl trichloroacetate can be synthesized by reacting trichloroacetic acid with ethanol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction results in the formation of ethyl trichloroacetate and water. This reaction is highly exothermic and requires careful handling.
科学研究应用
Ethyl trichloroacetate is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
属性
CAS 编号 |
13001-71-3 |
|---|---|
分子式 |
C6H7Cl3O2 |
分子量 |
217.5 g/mol |
IUPAC 名称 |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3- |
InChI 键 |
IZIBACDHNNVHQA-ARJAWSKDSA-N |
手性 SMILES |
CCOC(=O)/C=C\C(Cl)(Cl)Cl |
SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
规范 SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
同义词 |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)









